REACTION_CXSMILES
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[CH3:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=O.C(N(CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O.O>C(Cl)Cl>[C:4]([C:3]1[C:2]([CH3:1])=[N:10][CH:9]=[CH:8][CH:7]=1)#[N:6]
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Name
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|
Quantity
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11.1 g
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Type
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reactant
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Smiles
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CC1=C(C(=O)N)C=CC=N1
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Name
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|
Quantity
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24.8 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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|
Quantity
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21 g
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Type
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reactant
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Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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The reaction was complete after a few minutes at this temperature
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with methylene chloride
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Type
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WASH
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Details
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The combined organic layers were washed with water, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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After filtration
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Type
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CUSTOM
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Details
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the residue was purified by chromatography on silica gel (ethyl acetate/hexane, 1:1)
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=NC=CC1)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |